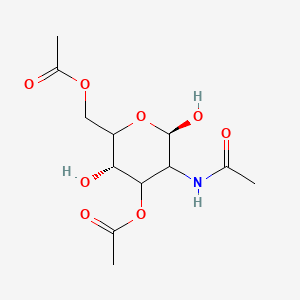

N-Acetyl-D-Glucosamine 3,6-Diacetate

Description

Properties

Molecular Formula |

C12H19NO8 |

|---|---|

Molecular Weight |

305.28 g/mol |

IUPAC Name |

[(3S,6R)-5-acetamido-4-acetyloxy-3,6-dihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C12H19NO8/c1-5(14)13-9-11(20-7(3)16)10(17)8(21-12(9)18)4-19-6(2)15/h8-12,17-18H,4H2,1-3H3,(H,13,14)/t8?,9?,10-,11?,12-/m1/s1 |

InChI Key |

SFVMJJXTEDCNOI-NPLYTMANSA-N |

Isomeric SMILES |

CC(=O)NC1[C@@H](OC([C@H](C1OC(=O)C)O)COC(=O)C)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COC(=O)C)O)OC(=O)C |

Origin of Product |

United States |

Elucidation of Stereochemistry and Conformational Dynamics of Glucosamine Diacetates

Spectroscopic Analysis for Configuration and Conformation

Spectroscopic techniques are paramount in elucidating the intricate structural details of N-Acetyl-D-Glucosamine 3,6-Diacetate in solution. These methods provide insights into the connectivity of atoms and their spatial arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and conformational analysis of glucosamine (B1671600) derivatives. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's structure in solution can be constructed.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide initial information about the chemical environment of the protons and carbons in N-Acetyl-D-Glucosamine 3,6-Diacetate. The acetylation at the 3-OH and 6-OH positions induces significant downfield shifts for the H-3 and H-6 protons, as well as for the C-3 and C-6 carbons, compared to the parent N-Acetyl-D-Glucosamine.

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of the signals. Correlation Spectroscopy (COSY) is used to identify proton-proton couplings within the pyranose ring, allowing for the tracing of the spin system from H-1 to H-6. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon, enabling the assignment of the carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Acetyl-D-Glucosamine 3,6-Diacetate (in D₂O)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~5.2 (α), ~4.7 (β) | ~92 (α), ~96 (β) |

| 2 | ~4.0 | ~55 |

| 3 | ~5.0 | ~73 |

| 4 | ~3.8 | ~70 |

| 5 | ~3.9 | ~75 |

| 6a | ~4.3 | ~64 |

| 6b | ~4.1 | |

| N-Acetyl CH₃ | ~2.0 | ~23 |

| 3-O-Acetyl CH₃ | ~2.1 | ~21 |

| 6-O-Acetyl CH₃ | ~2.1 | ~21 |

| N-Acetyl C=O | ~175 | |

| 3-O-Acetyl C=O | ~173 | |

| 6-O-Acetyl C=O | ~174 |

Note: These are predicted values based on known acetylation effects and may vary depending on experimental conditions.

Variable Temperature (VT) NMR studies are instrumental in probing the conformational dynamics of flexible molecules like N-Acetyl-D-Glucosamine 3,6-Diacetate. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, which reflect shifts in conformational equilibria. For instance, VT-¹H NMR can be used to monitor the rotation of the N-acetyl and O-acetyl groups. slu.sechemicalbook.com Intramolecular hydrogen bonding can also be influenced by temperature, leading to observable changes in the NMR spectra. slu.sechemicalbook.com Such studies can provide thermodynamic parameters for different conformational states.

Quantitative NMR (qNMR) is a precise method for determining the concentration and purity of compounds, as well as the ratio of isomers in a mixture. For N-Acetyl-D-Glucosamine 3,6-Diacetate, qNMR can be employed to determine the equilibrium ratio of the α and β anomers in solution. By integrating the signals of the anomeric protons (H-1), which are typically well-resolved, the relative amounts of each anomer can be accurately calculated. bmrb.io This technique is advantageous as it does not require identical response factors for the different isomers, which can be a limitation in other analytical methods.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic Studies for Solid-State Conformational Elucidation

While no specific crystallographic data for N-Acetyl-D-Glucosamine 3,6-Diacetate has been found, X-ray crystallography remains the gold standard for determining the precise three-dimensional structure of molecules in the solid state. If crystals of this compound were to be obtained and analyzed, the resulting data would provide definitive information on bond lengths, bond angles, and torsion angles. This would allow for the unambiguous determination of the pyranose ring conformation (e.g., ⁴C₁ chair), the orientation of the N-acetyl and O-acetyl groups, and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

Theoretical and Computational Conformational Analysis

In the absence of extensive experimental data, theoretical and computational methods provide valuable insights into the conformational preferences of N-Acetyl-D-Glucosamine 3,6-Diacetate. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to explore the potential energy surface of the molecule and identify low-energy conformers.

Computational models can predict the favored puckering of the pyranose ring and the rotational preferences of the exocyclic groups. These calculations can also help to rationalize the observed NMR parameters by correlating them with specific geometric arrangements. For instance, the preferred orientation of the N-acetyl group, which can exist in cis and trans conformations, can be investigated computationally. acs.orgnih.gov

Table 2: Key Torsional Angles for Conformational Analysis of N-Acetyl-D-Glucosamine 3,6-Diacetate

| Torsional Angle | Description |

| φ (H1-C1-O1-H) | Defines the anomeric configuration |

| ψ (C1-O1-C4'-C3') | Describes the glycosidic linkage in larger structures |

| ω (O6-C6-C5-C4) | Orientation of the C6 hydroxymethyl group |

| θ (C1-C2-N-C=O) | Rotation of the N-acetyl group |

Note: These are the key torsional angles that would be investigated in a computational study to define the conformational space of the molecule.

Molecular Dynamics (MD) Simulations of Glucosamine Derivatives

Molecular dynamics simulations offer a window into the conformational landscape of molecules over time, providing insights into the flexibility of the pyranose ring and the orientation of its substituents. While specific MD studies on N-Acetyl-D-Glucosamine 3,6-Diacetate are not extensively documented in publicly available literature, the behavior of the parent molecule, N-acetyl-D-glucosamine (GlcNAc), has been the subject of detailed computational analysis.

Long-timescale aqueous simulations of GlcNAc have revealed that its pyranose ring is not a rigid 4C1 chair conformation as often depicted in two-dimensional representations. Instead, it exhibits conformational flexibility, undergoing transitions between different chair and boat/skew-boat forms. nih.gov Unmodified GlcNAc can take several microseconds to reach a conformational equilibrium in simulations. nih.gov The dominant conformer is the 4C1 chair, which is present for approximately 99.6% of the simulation time. nih.gov However, the ring can transition to a 1C4 chair conformation, with an average lifetime of about 3 nanoseconds for this alternative state. nih.gov

The introduction of acetyl groups at the C3 and C6 positions is expected to modulate this conformational equilibrium. The bulky nature of the acetate (B1210297) groups would likely introduce steric hindrance, potentially altering the energy barriers between different ring puckers. For instance, substitutions on the GlcNAc ring, such as sulfonation at the 3-O and 6-O positions, have been shown to favor the 4C1 chair conformation and block pseudorotation. nih.gov A similar stabilizing effect on the 4C1 chair can be anticipated for 3,6-di-O-acetylation.

Furthermore, MD simulations allow for the study of the rotational preferences of exocyclic groups, such as the hydroxymethyl group at C5. For GlcNAc, the hydroxyl groups, including the one at C6, show preferences for specific rotamers (gauche/trans). nih.gov Acetylation of the C6 hydroxyl group would alter its hydrogen bonding capabilities and introduce a larger substituent, thereby changing the preferred orientation of the C5-C6 bond. All-atom MD simulations on related acetylated chitosan oligomers have demonstrated that the degree and pattern of acetylation significantly impact the self-assembly and solvent accessibility of the polymer chains, highlighting the profound effect of acetylation on intermolecular interactions. mdpi.com

Table 1: Conformational Preferences of N-acetyl-D-glucosamine from MD Simulations

| Conformer | Population (%) | Average Lifetime | Reference |

|---|---|---|---|

| 4C1 Chair | 99.6 | Metastable | nih.gov |

| 1C4 Chair | ~0.4 | 3 ns | nih.gov |

Density Functional Theory (DFT) Calculations for Geometric Optimization

Density Functional Theory (DFT) provides a quantum mechanical approach to accurately calculate the electronic structure and geometry of molecules. DFT is particularly useful for determining the relative energies of different conformers and for optimizing their geometries to find the most stable structures.

While specific DFT studies on N-Acetyl-D-Glucosamine 3,6-Diacetate are scarce, research on related glucosamine derivatives provides a framework for understanding the impact of acetylation. DFT calculations have been employed to investigate the electronic structures of partially acetylated chitosan oligomers. mdpi.com These studies revealed that the presence of an acetylated subunit affects the structural and electronic properties of the oligomer by creating new intramolecular interactions, which in turn influences its polarity and ion-binding capabilities. mdpi.com For instance, the presence of a neighboring acetylated group was found to increase the ionization energy of the adjacent glucosamine unit. mdpi.com

In the context of N-Acetyl-D-Glucosamine 3,6-Diacetate, DFT calculations would be instrumental in several areas:

Geometric Optimization: Determining the precise bond lengths, bond angles, and dihedral angles of the most stable conformers. This would reveal how the pyranose ring and the acetyl substituents are spatially arranged.

Conformational Energy Landscape: Calculating the relative energies of different chair, boat, and skew-boat conformations of the diacetate derivative. This would quantify the energetic penalty for deviating from the lowest-energy state and provide insights into the molecule's flexibility.

Intramolecular Interactions: Analyzing the non-covalent interactions, such as hydrogen bonds and steric repulsions, that govern the conformational preferences. The acetyl groups, particularly the carbonyl oxygens, can act as hydrogen bond acceptors, potentially forming intramolecular hydrogen bonds that stabilize certain conformations. Theoretical data from molecular modeling of GlcNAc has suggested that the rotation of the acetyl group is closely linked to the intramolecular hydrogen bonding pattern. nih.govnih.gov

DFT studies on other complex glucose derivatives have successfully elucidated their conformational equilibria in solution by calculating 1H NMR coupling constants, which are sensitive to the dihedral angles between vicinal hydrogens. slu.se A similar approach for N-Acetyl-D-Glucosamine 3,6-Diacetate could provide a detailed picture of its conformational behavior.

Table 2: Key Parameters Obtainable from DFT Calculations for Glucosamine Derivatives

| Parameter | Significance | Reference Application |

|---|---|---|

| Optimized Geometry | Provides precise 3D structure including bond lengths and angles. | General conformational analysis |

| Relative Conformer Energies | Determines the stability of different ring puckers (chair, boat, skew). | slu.se |

| Frontier Molecular Orbitals | Reveals electronic properties and reactivity. | mdpi.com |

| Calculated NMR Parameters | Allows for direct comparison with experimental data to validate conformations. | slu.se |

Investigating Chemical Transformations and Reactivity Profiles of N Acetyl D Glucosamine 3,6 Diacetate

Hydrolysis and Deacetylation Mechanisms

The hydrolysis of N-Acetyl-D-Glucosamine 3,6-Diacetate involves the cleavage of three types of bonds: the glycosidic linkage (if present), the O-acetyl ester linkages at C3 and C6, and the N-acetyl amide linkage at C2. The susceptibility of these bonds to hydrolysis varies significantly with reaction conditions, particularly pH.

Under acidic conditions, the mechanism typically involves protonation of an oxygen atom, followed by nucleophilic attack by water. The O-acetyl ester groups are hydrolyzed to yield acetic acid and the corresponding hydroxyl groups. The N-acetyl group is significantly more stable and requires harsher conditions, such as concentrated mineral acids, for its cleavage to produce D-glucosamine and acetic acid. researchgate.netstudy.com The rate of hydrolysis of the acetamide bond is dependent on the concentrations of both hydrogen ions and water. researchgate.net

Deacetylation can also be achieved enzymatically. While many studies focus on N-acetylglucosamine deacetylases that specifically cleave the amide bond, other hydrolases like lipases and esterases can be employed for the regioselective hydrolysis of the O-acetyl groups. wikipedia.orgwikipedia.org For instance, enzymes from Bacillus cereus have been shown to catalyze the hydrolysis of acetamido groups in peptidoglycan, which contains GlcNAc residues. nih.gov

While specific kinetic studies for N-Acetyl-D-Glucosamine 3,6-Diacetate are not widely documented, the kinetics of the hydrolysis of its parent compound, N-acetyl-D-glucosamine (NAG), provide a foundational model. The acid-catalyzed deacetylation of the N-acetyl group is a key step. The rate constants and activation energy for this process have been calculated. researchgate.net The hydrolysis follows first-order kinetics, and the rate is influenced by temperature and the concentration of the acid catalyst. researchgate.net

| Acid | Concentration (M) | Temperature (°C) | Rate Constant (k) x 10^5 (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|---|

| HCl | 2.0 | 80 | 1.15 | ~85-95 |

| HClO₄ | 2.0 | 80 | 1.20 | |

| H₃PO₄ | 2.0 | 80 | 0.98 |

Functionalization and Derivatization Reactions at Unprotected Hydroxyl Sites

The presence of unprotected hydroxyl groups at the C1 and C4 positions of N-Acetyl-D-Glucosamine 3,6-Diacetate allows for selective chemical modifications. The C4 hydroxyl group, being a secondary alcohol, is a key site for introducing structural diversity.

Common derivatization reactions include:

Acylation: The C4-OH can be esterified using acylating agents like acid anhydrides or acyl chlorides in the presence of a base (e.g., pyridine) to yield the fully protected 1,3,4,6-tetra-O-acyl-N-acyl-d-glucosamine derivative. rsc.org

Fluorination: Deoxyfluorination can be achieved at the C4 position using reagents like diethylaminosulfur trifluoride (DAST). This reaction typically proceeds with inversion of configuration, transforming the glucosamine (B1671600) derivative into a galactosamine analog. This transformation is a key step in the synthesis of multiply fluorinated sugar analogs for studying protein-carbohydrate interactions. beilstein-journals.orgresearchgate.net

Glycosylation: The C4-OH can act as a glycosyl acceptor in coupling reactions with a suitable glycosyl donor to form disaccharides. This requires activation of the donor, often as a thioglycoside, trichloroacetimidate, or glycosyl halide.

Oxidation: Selective oxidation of the C4 hydroxyl to a ketone provides a key intermediate for the synthesis of rare sugars through subsequent stereoselective reduction.

These regioselective manipulations are crucial for preparing orthogonally functionalized building blocks for complex oligosaccharide synthesis. acs.orgresearchgate.net

Regioselective Transformations of Diacetate

Modifying the existing diacetate requires differentiation between the primary C6-acetate and the secondary C3-acetate. The C6-O-acetyl group is generally more reactive and sterically accessible than the C3-O-acetyl group. This difference allows for regioselective deacetylation.

Chemical Deacetylation: Mild basic conditions (e.g., catalytic sodium methoxide in methanol (B129727) at low temperature) can sometimes favor the removal of the primary C6-acetate over the secondary C3-acetate. However, achieving high selectivity can be challenging.

Enzymatic Deacetylation: A more effective method for regioselective deacetylation involves the use of enzymes. Lipases and esterases can exhibit high substrate specificity, enabling the selective hydrolysis of the C6-ester while leaving the C3-ester intact. This enzymatic approach is valuable for producing specific partially protected sugar intermediates under mild, environmentally friendly conditions. researchgate.net

Dehydration and Cyclization Reactions to N-Containing Heterocyclic Compounds

Under specific conditions, the carbohydrate backbone of N-Acetyl-D-Glucosamine 3,6-Diacetate can undergo dehydration and cyclization to form valuable N-containing heterocyclic compounds.

Furan Derivatives: Heating N-acetyl-D-glucosamine, often in the presence of catalysts, leads to a series of dehydration reactions that result in the formation of furan-based compounds. Key products include 3-acetamidofuran and 3-acetamido-5-acetylfuran (3A5AF). technion.ac.ilnih.govresearchgate.net These reactions are typically performed at high temperatures (120-220 °C) in solvents like dimethylacetamide (DMA) or N,N-dimethylformamide (DMF). nih.govresearchgate.net Various catalysts, including lanthanum oxide (La₂O₃), Al-exchanged montmorillonite, and boric acid with sodium chloride, have been shown to promote this transformation. technion.ac.ilnih.govnih.gov The formation of these furanics proceeds through ring-opening of the pyranose, formation of a five-membered ring, and subsequent dehydration steps. nih.gov

Oxazoline (B21484) Derivatives: The 2-acetamido group can participate in an intramolecular cyclization with the anomeric C1 position to form a 1,2-oxazoline derivative. This reaction typically proceeds from a glycosyl halide or other activated anomeric species. researchgate.net The resulting sugar oxazolines are highly valuable glycosyl donors for the synthesis of β-linked oligosaccharides, as they are used in enzyme-catalyzed transglycosylation reactions. researchgate.netresearchgate.netnih.gov The synthesis can be performed directly from unprotected N-acetyl-2-amino sugars using dehydrating agents like chloroformamidinium reagents in aqueous media. researchgate.netrsc.org

Applications in Advanced Glycochemistry and Materials Science

Utilization as Glycosyl Acceptors and Donors in Oligosaccharide Synthesis

The synthesis of complex oligosaccharides and glycoconjugates is a cornerstone of glycochemistry, essential for studying their diverse biological roles. The strategic use of protecting groups on monosaccharide building blocks is crucial for controlling the regioselectivity and stereoselectivity of glycosylation reactions. While the literature extensively covers the use of various N-acetyl-D-glucosamine derivatives as glycosyl donors and acceptors, specific and detailed research singling out N-Acetyl-D-Glucosamine 3,6-Diacetate for these roles is not prominently featured. However, the principles of protecting group chemistry in glycosylation allow for a general understanding of its potential applications.

Assembly of Complex Glycans and Glycoconjugates

In the assembly of complex glycans, the selective protection and deprotection of hydroxyl groups on a monosaccharide unit dictate which positions are available for forming a glycosidic linkage. The presence of acetate (B1210297) groups at the C-3 and C-6 positions of N-acetyl-D-glucosamine suggests a strategy where the hydroxyl groups at C-1 and C-4 would be available for reaction. As a glycosyl acceptor, N-Acetyl-D-Glucosamine 3,6-Diacetate could be glycosylated at the C-4 position to form a β-(1→4) linkage, a common motif in many biologically important oligosaccharides. Conversely, if the anomeric position (C-1) is appropriately activated, it could serve as a glycosyl donor. The N-acetyl group at C-2 is known to influence the stereochemical outcome of glycosylation, often favoring the formation of β-glycosides through neighboring group participation.

Development of Stereoselective Glycosylation Methodologies

The development of stereoselective glycosylation methods is a major focus in carbohydrate chemistry. researchgate.net The protecting groups on the glycosyl donor and the reaction conditions significantly influence the stereochemical outcome of the glycosylation. researchgate.net For N-acetyl-D-glucosamine derivatives, the 2-acetamido group can participate in the reaction to form an oxazoline (B21484) intermediate, which generally leads to the formation of a 1,2-trans-glycosidic linkage (a β-glycoside). researchgate.net The nature of the protecting groups at other positions, such as the 3,6-diacetate in this case, can modulate the reactivity of the donor and the stereoselectivity of the reaction. While general principles apply, specific studies detailing the stereoselective glycosylation methodologies developed using N-Acetyl-D-Glucosamine 3,6-Diacetate are not extensively documented in readily available scientific literature.

Role as Precursors in Bioactive Molecule Synthesis (e.g., hyaluronan inhibitors)

Hyaluronan (HA) is a glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. Its overproduction is associated with certain diseases, making the inhibition of its biosynthesis a therapeutic target. nih.govnih.gov One strategy to inhibit HA synthesis is through the use of modified monosaccharide analogs that can act as chain terminators. nih.govnih.gov

Research has explored the synthesis of N-acetyl-D-glucosamine analogs with modifications at the C-3 position as potential inhibitors of hyaluronan biosynthesis. nih.govnih.gov These analogs can potentially be incorporated into the growing hyaluronan chain, and due to the modification, prevent further elongation. While this points to the importance of modifications at the C-3 position, the scientific literature does not specifically identify N-Acetyl-D-Glucosamine 3,6-Diacetate as a direct precursor in the synthesis of hyaluronan inhibitors. The research in this area tends to focus on the introduction of non-natural functional groups at the C-3 position rather than an acetate group.

Development of Carbohydrate-Derived Materials

Carbohydrates are increasingly being explored as renewable starting materials for the development of advanced functional materials. Their inherent chirality, biocompatibility, and multiple functional groups make them attractive building blocks for creating materials with unique properties.

Design and Characterization of Organogelators and Self-Assembling Systems

Low molecular weight organogelators are small molecules that can self-assemble in organic solvents to form three-dimensional networks, resulting in the formation of a gel. Derivatives of N-acetyl-D-glucosamine have been shown to be effective organogelators. rsc.orgrsc.org In particular, the functionalization of the 3-hydroxyl group of a 4,6-O-benzylidene acetal (B89532) protected N-acetyl-D-glucosamine derivative with various esters has been investigated to understand the structure-property relationships in molecular self-assembly. rsc.orgrsc.org

A library of fourteen ester derivatives at the 3-OH position of a protected N-acetyl-D-glucosamine was synthesized and their gelation properties were studied. rsc.org It was found that these derivatives could form gels in various organic solvents, particularly in pump oil and aqueous mixtures of dimethyl sulfoxide (B87167) or ethanol. rsc.org The self-assembly is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The resulting gels were characterized using techniques such as optical microscopy and rheology. rsc.org

Below is an interactive data table summarizing the gelation properties of some of the synthesized 3-O-ester derivatives of N-acetyl-D-glucosamine.

| Compound | Ester Group | Solvent | Minimum Gelation Concentration (mg/mL) |

| 1a | Acetate | Pump Oil | 10 |

| 1b | Propionate | Pump Oil | 8 |

| 1c | Butyrate | Pump Oil | 7 |

| 1d | Pentanoate | Pump Oil | 6 |

| 1e | Hexanoate | Pump Oil | 5 |

| 1f | Heptanoate | Pump Oil | 5 |

| 1g | Octanoate | Pump Oil | 6 |

| 1h | Nonanoate | Pump Oil | 7 |

| 1i | Decanoate | Pump Oil | 8 |

Data synthesized from findings reported in the New Journal of Chemistry. rsc.org

These studies demonstrate that modifying the 3-OH position of N-acetyl-D-glucosamine derivatives is a viable strategy for designing new classes of organogelators with tunable properties. rsc.org The length of the alkyl chain of the ester group was found to influence the gelation ability and the stability of the resulting gel. Furthermore, these carbohydrate-derived gels have potential applications in areas such as drug delivery, as they have been shown to encapsulate and control the release of therapeutic agents like naproxen. rsc.org

Computational Methodologies for Structure Function Relationship Elucidation

Molecular Docking Studies with Biological Targets

There are no specific molecular docking studies published in the accessible scientific literature that focus on the interactions between N-Acetyl-D-Glucosamine 3,6-Diacetate and biological targets. Research in this area has predominantly centered on the unmodified N-Acetyl-D-Glucosamine molecule.

Advanced Molecular Dynamics Simulations for Ligand-Protein Interactions

Similarly, advanced molecular dynamics simulations detailing the specific ligand-protein interactions of N-Acetyl-D-Glucosamine 3,6-Diacetate are not documented in available research. While this methodology is commonly applied to understand the behavior of ligands like GlcNAc in complex with proteins, the 3,6-diacetate derivative has not been a specific subject of such published investigations.

In Silico Analysis of Chemical Modifications and Predicted Reactivity

A detailed in silico analysis of the chemical modifications leading to N-Acetyl-D-Glucosamine 3,6-Diacetate and its predicted reactivity is not present in the current body of scientific literature. General principles of carbohydrate chemistry can infer reactivity, but specific computational studies predicting the reactivity profile of this particular diacetate derivative are not available.

Predictive Modeling for Derivative Behavior and Interactions

Predictive modeling studies that specifically address the behavior and biological interactions of N-Acetyl-D-Glucosamine 3,6-Diacetate have not been identified in the public research domain. While predictive models exist for carbohydrate-protein interactions in a broader sense, they have not been specifically applied to or reported for this compound.

Advanced Analytical and Spectroscopic Characterization Methods

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental for separating N-Acetyl-D-Glucosamine 3,6-Diacetate from reactants, solvents, and byproducts of its synthesis. These techniques are crucial for both final purity assessment and for real-time monitoring of the acylation reaction progress.

High-Performance Liquid Chromatography (HPLC) is a precise and widely adopted method for the analysis of acetylated carbohydrates. nih.govnih.gov For N-Acetyl-D-Glucosamine 3,6-Diacetate, a reversed-phase HPLC (RP-HPLC) method is typically employed to separate the more hydrophobic di-acetylated product from the more polar, partially acetylated or unreacted N-Acetyl-D-Glucosamine. nih.gov

The separation is generally achieved on C8 or C18 columns. oup.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer like a phosphate (B84403) buffer, run in either isocratic or gradient mode to achieve optimal resolution. nih.govsigmaaldrich.com Due to the lack of a strong chromophore in the sugar molecule, detection is commonly performed at low UV wavelengths, typically between 190 and 210 nm. nih.govsigmaaldrich.com This method allows for the quantification of the final product and the detection of impurities, ensuring the compound meets required purity standards. nih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column Type | Amino Column (e.g., Shimadzu InertSustain) nih.gov | Reversed-Phase (e.g., Chromolith® NH2) sigmaaldrich.com |

| Mobile Phase | Acetonitrile:Phosphate Buffer (75:25, v/v) nih.gov | Acetonitrile:Potassium Phosphate Buffer (75:25, v/v) sigmaaldrich.com |

| Flow Rate | 1.0 mL/min nih.gov | 0.8 mL/min sigmaaldrich.com |

| Detection | UV at 194 nm nih.gov | UV at 195 nm sigmaaldrich.com |

| Temperature | Room Temperature nih.gov | 35 °C sigmaaldrich.com |

Capillary Electrophoresis (CE) offers a high-resolution alternative for the analysis of aminosugars and their derivatives. nih.govjfda-online.com Due to its high efficiency and minimal sample consumption, CE is well-suited for purity analysis. For compounds like N-Acetyl-D-Glucosamine 3,6-Diacetate, which lack a native chromophore, a pre-column derivatization step is often necessary to introduce a UV-active or fluorescent tag. nih.govresearchgate.net Reagents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) are used for this purpose. nih.govjfda-online.com

The separation of the derivatized analytes is typically achieved in a fused-silica capillary using a borate (B1201080) buffer system. nih.govjfda-online.com This technique can effectively separate the di-acetylated target compound from other isomers and impurities, with detection performed via UV or fluorescence detectors. nih.gov Method validation typically demonstrates excellent linearity and low limits of detection (LOD). nih.gov

Mass Spectrometry for Molecular Identification and Structural Confirmation

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural confirmation of N-Acetyl-D-Glucosamine 3,6-Diacetate. nih.gov High-resolution mass spectrometry provides a precise mass measurement of the molecular ion, which can be used to confirm the elemental composition (C12H19NO8).

Tandem mass spectrometry (MS/MS) is employed to confirm the positions of the acetyl groups. mdpi.com Through controlled fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. This fragmentation pattern helps to elucidate the molecular structure, for instance, by showing the neutral loss of acetyl groups (CH₂CO) or fragments corresponding to the cleaved sugar ring. nih.govarxiv.org Techniques such as Electrospray Ionization (ESI) are commonly coupled with liquid chromatography (LC-MS) to separate isomers before mass analysis, providing an unambiguous structural assignment. nih.govhmdb.ca

| Parameter | Expected Value | Information Gained |

|---|---|---|

| Molecular Formula | C12H19NO8 | Elemental Composition |

| Monoisotopic Mass | 305.1111 Da | Confirmation of Molecular Weight |

| Primary MS/MS Fragments | [M - CH₂CO + H]⁺, [M - 2(CH₂CO) + H]⁺ | Evidence of two acetyl groups |

| Ionization Mode | Positive/Negative ESI | Generation of molecular ions for analysis |

Light Scattering Techniques for Supramolecular Assembly Characterization

The introduction of two acetyl groups increases the amphiphilicity of the N-Acetyl-D-Glucosamine backbone, creating the potential for self-assembly into supramolecular structures in solution. Light scattering techniques are ideal for characterizing the formation and properties of such assemblies.

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles or aggregates in suspension. nih.govresearchgate.net If N-Acetyl-D-Glucosamine 3,6-Diacetate forms aggregates or nanoparticles in a given solvent, DLS can measure their hydrodynamic diameter (Z-average) and the breadth of the size distribution, known as the Polydispersity Index (PDI). nih.gov The technique works by measuring the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles. nih.gov This information is critical for understanding the aggregation behavior and stability of the compound in solution, which can be influenced by factors such as concentration, solvent, and temperature. nih.govresearchgate.net

Electron Microscopy for Morphological Analysis

Should light scattering data suggest the presence of stable supramolecular assemblies, Electron Microscopy (EM) can be utilized for direct visualization of their morphology. Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide high-resolution images that reveal the shape, size, and surface features of the structures formed by N-Acetyl-D-Glucosamine 3,6-Diacetate. rsc.org This morphological analysis is complementary to DLS, as it provides direct visual evidence of the nature of the assemblies, such as whether they are spherical micelles, fibrillar structures, or other complex morphologies. This level of characterization is essential for applications where the material's form and structure are critical.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to investigate the morphology, size, and structural features of materials at the nanoscale. In the context of chitin (B13524) and its derivatives, TEM provides invaluable insights into the physical characteristics of these polymers. While direct TEM studies specifically on N-Acetyl-D-Glucosamine 3,6-Diacetate are not extensively documented in available literature, the application of TEM to closely related chitin-derived materials establishes a clear precedent for its utility in characterizing such compounds.

Researchers utilize TEM to validate the structural attributes of extracted and processed chitin. For instance, TEM imaging of chitin particles derived from shrimp shell wastes has been used to confirm their structural features at high magnification. academicjournals.org The technique allows for the direct visualization of particle shape, size distribution, and the presence of any agglomeration. The morphology of chitin sourced from various organisms, including squid, shrimp, and crabs, has been effectively studied using TEM, revealing details about their ultrastructure. scite.ai This level of characterization is crucial for understanding how the material's physical form might influence its properties in various applications. For derivatives formulated into nanoparticles or other complex structures, TEM is essential for confirming their size, shape, and integrity.

Table 1: Summary of TEM Observations on Chitin-Related Materials This table is representative of data obtainable through TEM analysis for chitin derivatives.

| Material | Magnification | Observed Features | Source Reference |

|---|---|---|---|

| Chitin Particles (from Pink Shrimp Shell) | 2000X | Validation of structural attributes and features of the extracted polymer. | academicjournals.org |

| Chitin (from Squid, Shrimp, Prawn, etc.) | Not Specified | General morphological study of the polymer structure from various natural sources. | scite.ai |

| N-Acetyl-Glucosamine Decorated Nanoparticles* | Not Specified | Imaging of particle size and shape; average diameter determined to be 320 ± 156 nm. | nih.gov |

Note: The study on N-Acetyl-Glucosamine Decorated Nanoparticles utilized Scanning Electron Microscopy (SEM), a related electron microscopy technique, to determine particle size and morphology.

Rheological Characterization of Material Properties

Rheology is the study of the flow and deformation of materials in response to an applied force. For compounds like N-Acetyl-D-Glucosamine 3,6-Diacetate, which may be incorporated into gels, creams, or other semi-solid formulations, rheological characterization is critical for determining their material properties and predicting their performance in practical applications. mdpi.com Key parameters measured include viscosity (resistance to flow) and yield value (the minimum stress required to initiate flow), which directly impact qualities like spreadability and pourability. mdpi.com

Detailed research has been conducted on the rheological properties of formulations containing the related compound N-Acetyl-Glucosamine (NAG). One study systematically compared the effects of adding 1% NAG in its bulk form and as nanoparticles (nNAG) to various cream and gel bases. mdpi.com The results demonstrated that the inclusion of NAG significantly alters the rheological profile of the vehicle. For example, adding 1% NAG to a hydrophilic gel base (Carbopol 940) caused an increase in viscosity. mdpi.com

The yield value (Yv) is another crucial parameter, as it relates to how easily a product can be squeezed from a tube and spread on a surface. mdpi.com Formulations with high yield values tend to resist spreading. mdpi.com The study found that including 1% NAG or nNAG in a hydrophilic gel increased the Yv, suggesting a decrease in pourability. mdpi.com Conversely, in a lipophilic cream, the addition of 1% nNAG greatly reduced the Yv compared to the base cream. mdpi.com These findings underscore how the choice of a specific derivative and its formulation can be tailored to achieve desired application characteristics.

Furthermore, derivatives of N-acetyl-d-glucosamine have been synthesized to act as organogelators, forming gels in various oils and aqueous mixtures. The resulting gels from these ester derivatives were characterized using rheology to understand their stability and flow behavior, confirming that functionalization of the N-acetyl-d-glucosamine structure is a viable strategy for creating new materials with specific rheological profiles. rsc.orgrsc.org

Table 2: Apparent Viscosity of Gel Formulations Containing 1% N-Acetyl-Glucosamine (NAG) Data adapted from a rheological study on NAG formulations. mdpi.com

| Formulation | Viscosity at 100 RPM (mPa·s) | Effect of NAG Inclusion |

|---|---|---|

| Lipophilic Gel Base (G1) | 1879 | N/A (Baseline) |

| G1 + 1% NAG | 1742 | Slightly reduced viscosity |

| Hydrophilic Gel Base (G3) | 8176 | N/A (Baseline) |

| G3 + 1% NAG | >8176* | Increased viscosity |

Viscosity measurement for G3 + 1% NAG required a lower RPM, indicating a notable increase from the baseline value.

Table 3: Yield Value (Yv) of Cream and Gel Formulations Containing 1% N-Acetyl-Glucosamine (NAG) Data adapted from a rheological study on NAG formulations. mdpi.com

| Formulation | Yield Value (Yv) (dyn/cm²) | Effect on Material Properties |

|---|---|---|

| Lipophilic Cream (C3) | 400.3 | N/A (Baseline) |

| C3 + 1% NAG | 367.7 | Slight decrease in Yv |

| Hydrophilic Gel (G3) | 85.6 | N/A (Baseline) |

| G3 + 1% NAG | 150.3 | Increased Yv, suggesting lower pourability |

Enzymatic and Biochemical Transformations of N Acetyl D Glucosamine Derivatives Mechanistic Focus

Enzymatic Deacetylation by Specific Glucosamine-6-Phosphate Deacetylases

The deacetylation of N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P) is a critical step in amino sugar metabolism. This reaction is catalyzed by the enzyme N-acetyl-D-glucosamine-6-phosphate deacetylase (EC 3.5.1.25), commonly known as NagA. wikipedia.org NagA is a metalloenzyme belonging to the amidohydrolase superfamily, which acts on amide bonds. wikipedia.orgnih.gov This enzyme channels its product, glucosamine-6-phosphate (GlcN-6-P), into two primary metabolic fates: the peptidoglycan recycling pathway and the glycolysis pathway. wikipedia.org

The catalytic mechanism of NagA enzymes involves a nucleophilic attack on the carbonyl group of the substrate's acetyl group, facilitated by a metal-coordinated water molecule or hydroxide ion. wikipedia.org The proposed mechanism for NagA from Escherichia coli involves several key steps:

Substrate Polarization: The carbonyl group of the GlcNAc-6-P substrate is polarized through a direct interaction with a divalent metal ion (typically Zn2+) in the active site and the residue His-143. nih.gov

Nucleophilic Attack: A conserved aspartate residue (Asp-273) acts as a general base, abstracting a proton from the metal-bound water molecule. This activates the water to perform a nucleophilic attack on the substrate's carbonyl carbon. wikipedia.orgnih.gov

Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate. nih.gov

Intermediate Collapse: The intermediate collapses, cleaving the C-N bond. The Asp-273 residue now acts as a general acid, donating a proton to the amine leaving group. wikipedia.orgnih.gov

Product Release: The final products, acetate (B1210297) and D-glucosamine-6-phosphate, are released. wikipedia.org

Kinetic studies on NagA from Bacillus subtilis (BsuNagB) show it is active as a monomer with a kcat of 28 s⁻¹ and an apparent Km of 0.13 mM. nih.gov Interestingly, this enzyme may exhibit substrate inhibition at high concentrations of GlcN-6-P, with a Ki of approximately 4 mM. nih.gov Studies using substrate analogs on E. coli NagA revealed that N-trifluoroacetyl-d-glucosamine-6-phosphate is hydrolyzed 26 times faster than the natural N-acetyl derivative, suggesting that the formation or collapse of the tetrahedral intermediate is the rate-limiting step in the catalytic cycle. nih.gov

| Enzyme | Organism | kcat (s⁻¹) | Km (app) (mM) | Substrate Inhibition (Ki) (mM) | Reference |

|---|---|---|---|---|---|

| NagB | Bacillus subtilis | 28 | 0.13 | ~4 | nih.gov |

Deacetylases exhibit significant substrate specificity. For instance, peptidoglycan deacetylase from Bacillus cereus is highly active on peptidoglycan but shows less than 1/100th of the activity with smaller substrates like (GlcNAc-MurNAc)₃ and is inactive towards monomeric N-acetylglucosamine derivatives. nih.gov In contrast, NagA's primary substrate is N-acetyl-D-glucosamine-6-phosphate. wikipedia.org

The activity of related enzymes in the amino sugar pathway is subject to allosteric regulation. Glucosamine-6-phosphate deaminase (NagB), which converts GlcN-6-P to fructose-6-phosphate, is a key regulatory point. asm.orgnih.gov In E. coli, NagB is allosterically activated by GlcNAc-6-P. asm.org This is a form of heterotropic allosteric regulation, where the binding of the activator (GlcNAc-6-P) to an allosteric site enhances the enzyme's affinity for its substrate (GlcN-6-P). nih.gov In the absence of this activator, the enzyme's affinity for its substrate is very low, with a calculated Km of 22 mM, rendering it nearly inactive at typical physiological concentrations. asm.org This regulatory mechanism ensures that GlcN-6-P synthesized by the cell for biosynthetic purposes is not immediately degraded in a futile cycle. asm.org

| Enzyme | Allosteric Activator | Effect | Regulatory Function | Reference |

|---|---|---|---|---|

| Glucosamine-6-Phosphate Deaminase (NagB) | N-Acetyl-D-Glucosamine-6-Phosphate (GlcNAc-6-P) | Increases catalytic capacity by lowering Km for GlcN-6P | Prevents futile cycling of GlcN-6P; links catabolism to availability of GlcNAc | asm.org |

| N-Acetyl-D-Glucosamine-6-Phosphate Deacetylase (NagA) | GlcN-6-P and Fructose-6-phosphate | Inhibition | Feedback inhibition to regulate the flow of metabolites | wikipedia.org |

Enzymatic Derivatization and Metabolic Pathways

Once N-acetyl-D-glucosamine (GlcNAc) enters the cell, it is derivatized, primarily through phosphorylation, to enter central metabolic pathways. These pathways are crucial for both catabolism, providing carbon and nitrogen, and anabolism, providing precursors for essential macromolecules. nih.govscience.gov

Upon transport into a bacterial cell, GlcNAc is typically phosphorylated to N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P) by the enzyme NagE. wikipedia.org This phosphorylated derivative is a key metabolic intermediate. Following its formation, GlcNAc-6-P is deacetylated by NagA to yield glucosamine-6-phosphate (GlcN-6-P). wikipedia.orgnih.gov

GlcN-6-P stands at a metabolic crossroads. It can be deaminated by glucosamine-6-phosphate deaminase (NagB) to form fructose-6-phosphate, which then enters the glycolysis pathway to generate energy. wikipedia.orgnih.gov Alternatively, GlcN-6-P can be used for anabolic processes, including the synthesis of the cell wall. wikipedia.org A newly discovered metabolic pathway for N-glycans in some bacteria involves the direct phosphorolysis of β-1,4-D-mannosyl-N-acetyl-D-glucosamine, which is converted into α-D-mannose 1-phosphate and N-acetyl-D-glucosamine, providing a more energy-efficient route into glycolysis. science.gov

GlcN-6-P is the essential precursor for the synthesis of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a critical amino-sugar nucleotide. wikipedia.orgwikipedia.org The biosynthesis of UDP-GlcNAc from the glycolytic intermediate fructose-6-phosphate involves four successive reactions catalyzed by three key enzymes in bacteria nih.gov:

Glucosamine-6-phosphate synthase (GlmS): Converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate. nih.gov

Phosphoglucosamine mutase (GlmM): Isomerizes GlcN-6-P to glucosamine-1-phosphate (GlcN-1-P). wikipedia.org

Glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase (GlmU): This bifunctional enzyme first acetylates GlcN-1-P to form N-acetyl-D-glucosamine-1-phosphate and then reacts it with UTP to produce UDP-GlcNAc. wikipedia.orgnih.gov

UDP-GlcNAc is a vital building block used by glycosyltransferases for the synthesis of numerous essential molecules, including peptidoglycan for the bacterial cell wall, as well as glycosaminoglycans, proteoglycans, and glycolipids in eukaryotes. wikipedia.orgwikipedia.orgreactome.org This pathway is thus fundamental for bacterial growth and survival. wikipedia.orgscience.gov

Hydrolysis of Oligosaccharides by Glycosyl Hydrolases

Glycosyl hydrolases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. Chitin (B13524), a linear polymer of β-(1,4)-linked N-acetyl-D-glucosamine, is a major target of these enzymes. nih.gov The enzymatic degradation of chitin is a stepwise process involving several types of hydrolases.

Chitinases (EC 3.2.1.14) initiate the process by randomly cleaving internal glycosidic bonds within the chitin polymer, releasing smaller oligosaccharides. chula.ac.thresearchgate.net Subsequently, β-N-acetylhexosaminidases (EC 3.2.1.52) act on these oligosaccharides, progressively breaking them down from the non-reducing end to release monomeric GlcNAc. chula.ac.thresearchgate.net

The efficiency of these enzymes can be influenced by the structure of the substrate. For example, Dispersin B, a β-hexosaminidase from Aggregatibacter actinomycetemcomitans, is specific for β-(1→6)-linked GlcNAc polymers and acts as an exo-acting enzyme, removing terminal GlcNAc units. nih.gov Studies have shown that the rate of hydrolysis by Dispersin B is significantly affected by the degree of polymerization of the substrate, with tetramers and pentamers being hydrolyzed approximately 10-fold faster than dimers, indicating that a chain of at least four units is required for strong binding to the enzyme's active site. nih.gov The crystalline structure of the chitin also plays a role; the less crystalline β-chitin is degraded more readily by enzymes than the highly crystalline α-chitin. nih.gov

| Enzyme Class | EC Number | Action | Typical Substrate | Product(s) | Reference |

|---|---|---|---|---|---|

| Chitinase | 3.2.1.14 | Endo-hydrolysis (random internal cleavage) | Chitin | Chitooligosaccharides | chula.ac.th |

| β-N-Acetylhexosaminidase | 3.2.1.52 | Exo-hydrolysis (cleavage from non-reducing end) | Chitooligosaccharides | N-Acetyl-D-Glucosamine (GlcNAc) | chula.ac.th |

| Dispersin B | - | Exo-hydrolysis of β-(1→6) linkages | β-(1→6)-linked GlcNAc oligomers | N-Acetyl-D-Glucosamine (GlcNAc) | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.